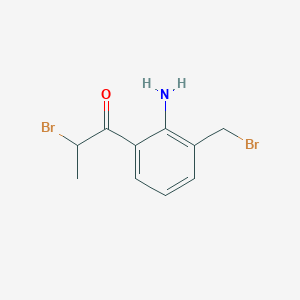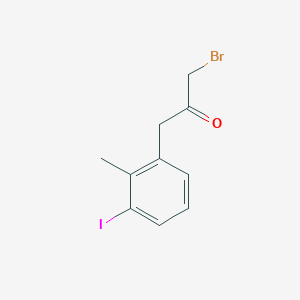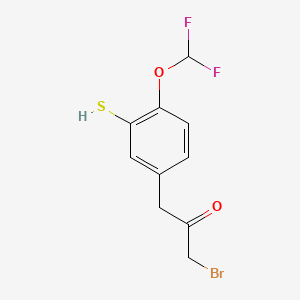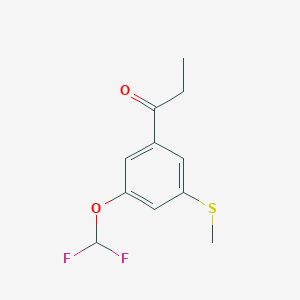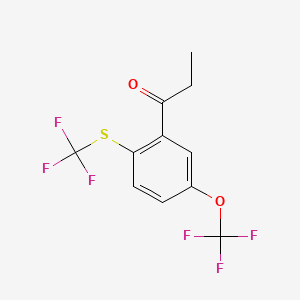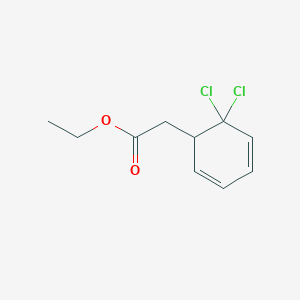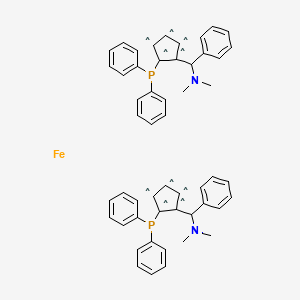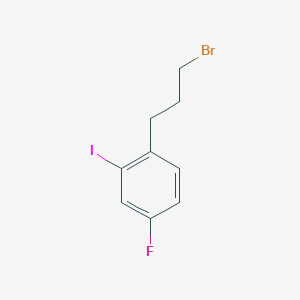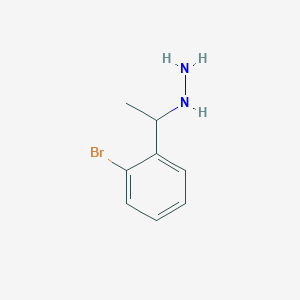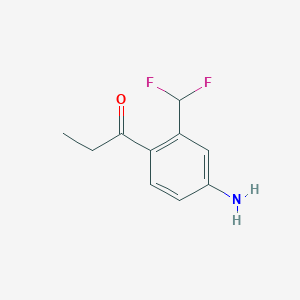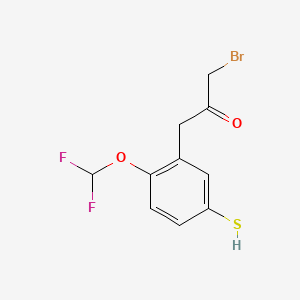
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is an organic compound that features a bromine atom, a difluoromethoxy group, and a mercaptophenyl group attached to a propan-2-one backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one typically involves the bromination of a precursor compound followed by the introduction of the difluoromethoxy and mercaptophenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions under controlled conditions to ensure safety and efficiency. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one can undergo various types of chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The bromine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atom.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets. The bromine atom and the difluoromethoxy group can participate in various chemical reactions, while the mercapto group can form strong bonds with metal ions or other electrophiles. These interactions can modulate the activity of enzymes or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Bromo-3-(2-(difluoromethoxy)-5-(trifluoromethyl)phenyl)propan-2-one
- 1-Bromo-3-(4-(difluoromethoxy)-2-iodophenyl)propan-2-one
Uniqueness
1-Bromo-3-(2-(difluoromethoxy)-5-mercaptophenyl)propan-2-one is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and potential biological activity compared to similar compounds. The combination of the bromine atom, difluoromethoxy group, and mercaptophenyl group makes it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C10H9BrF2O2S |
|---|---|
Poids moléculaire |
311.14 g/mol |
Nom IUPAC |
1-bromo-3-[2-(difluoromethoxy)-5-sulfanylphenyl]propan-2-one |
InChI |
InChI=1S/C10H9BrF2O2S/c11-5-7(14)3-6-4-8(16)1-2-9(6)15-10(12)13/h1-2,4,10,16H,3,5H2 |
Clé InChI |
AIYBMMQTDHNVBT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1S)CC(=O)CBr)OC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


